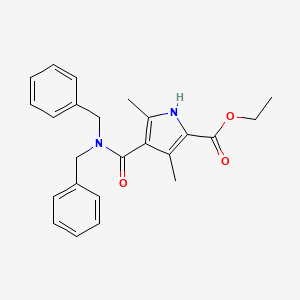

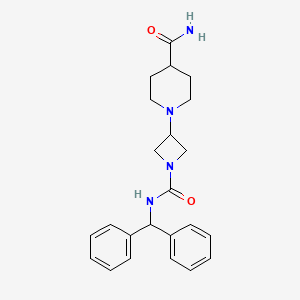

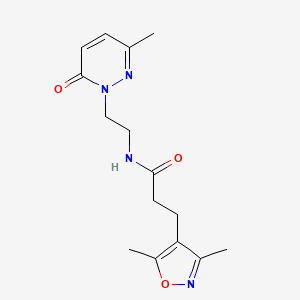

N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been found to exhibit a broad range of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .Scientific Research Applications

Antibacterial Activity

Synthesis and Antibacterial Potential : Compounds structurally related to N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide have been synthesized and shown to exhibit moderate to strong antibacterial activity. Specifically, derivatives like 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole have demonstrated significant growth inhibitory effects against various bacterial strains, including Gram-negative bacteria (Iqbal et al., 2017).

Antimicrobial Evaluation of Derivatives : Various N-substituted derivatives of related compounds have been synthesized and tested for antimicrobial activity. These compounds have shown moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Activity

Anti-Breast Cancer Activity : Certain derivatives of this compound have shown promising in-vitro anticancer activity against the human breast cancer cell line MCF7. Compounds like 1,2-dihydropyridines and thiophenes with a sulfone moiety have been particularly effective (Al-Said et al., 2011).

Evaluation as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to this compound, have been synthesized and evaluated as anticancer agents. Some of these derivatives have shown strong anticancer activities, offering potential as therapeutic agents (Rehman et al., 2018).

Other Applications

Enzyme Inhibitory Activities : N-Substituted derivatives have been evaluated for their inhibitory potential against various enzymes, including acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in treating conditions like Alzheimer's disease (Khalid et al., 2014).

Glutaminase Inhibition : Analogs of related compounds have been studied for their role as inhibitors of kidney-type glutaminase (GLS), suggesting therapeutic potential in conditions like lymphoma (Shukla et al., 2012).

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may target enzymes or proteins involved in DNA replication.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets to disrupt DNA replication, thereby inhibiting cell proliferation.

Result of Action

Given its potential to disrupt dna replication, it’s likely that the compound induces cell cycle arrest and potentially cell death, particularly in rapidly dividing cells such as cancer cells .

Future Directions

Properties

IUPAC Name |

N-[4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-3-16-19-20-17(25-16)13-8-10-21(11-9-13)26(23,24)15-6-4-14(5-7-15)18-12(2)22/h4-7,13H,3,8-11H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGIGXBJBOLBEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

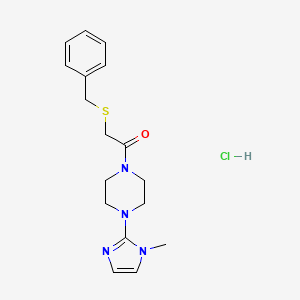

![Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2967713.png)

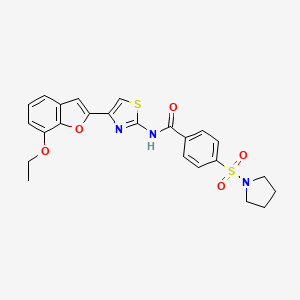

![methyl 3-(N-(2-([2,3'-bithiophen]-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2967714.png)

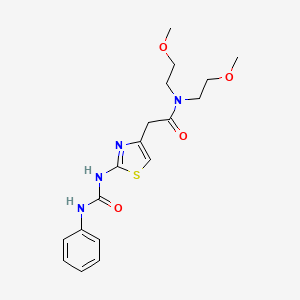

![6-(Pyridin-4-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967717.png)

![2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2967718.png)

![1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2967728.png)